4-O-(3-nitropropanoyl)corollin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

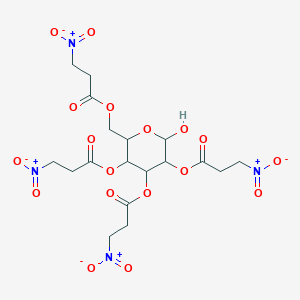

4-O-(3-nitropropanoyl)corollin is a natural product used primarily in life sciences research. It is known for its unique chemical structure and properties, making it a valuable compound for various scientific studies. The molecular formula of this compound is C18H24N4O18, and it has a molecular weight of 584.4 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-O-(3-nitropropanoyl)corollin involves several steps, starting with the preparation of the core structure, followed by the introduction of the nitropropanoyl group. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperature and pressure settings to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

4-O-(3-nitropropanoyl)corollin undergoes various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form different oxidation states.

Reduction: The nitro group can be reduced to an amine group under specific conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitro group can lead to the formation of nitroso or nitrate compounds, while reduction can yield amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Antioxidant Activity

4-O-(3-nitropropanoyl)corollin has been studied for its potential antioxidant properties. Research indicates that compounds with similar nitropropanoyl groups can scavenge free radicals, which are implicated in oxidative stress-related diseases.

2. Anti-inflammatory Properties

Studies have shown that derivatives of corollin exhibit anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX). The incorporation of the nitropropanoyl group enhances these activities, making it a candidate for developing anti-inflammatory drugs.

3. Antimicrobial Activity

Recent investigations have highlighted the antimicrobial potential of this compound against various bacterial strains. The compound's efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit cell growth.

Agricultural Applications

1. Plant Growth Promotion

In agricultural research, this compound has been evaluated for its role as a plant growth regulator. It has been observed to enhance nutrient uptake and stimulate growth in certain crops, potentially leading to increased yields.

2. Pest Resistance

The compound's properties may also contribute to pest resistance in plants. By modifying the chemical composition of plants, it can enhance their natural defense mechanisms against pests and diseases.

Biochemical Research Applications

1. Enzyme Inhibition Studies

this compound serves as a valuable tool in enzyme inhibition studies, particularly in understanding the mechanisms of COX and LOX enzymes. Its ability to bind to these enzymes allows researchers to explore new avenues for therapeutic interventions in diseases like cancer and cardiovascular disorders.

2. Molecular Docking Studies

Molecular docking studies involving this compound have provided insights into its binding affinities with various biological targets. These studies help predict the compound's behavior in biological systems and guide future drug design efforts.

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antioxidant Activity | Effective in scavenging free radicals |

| Anti-inflammatory Properties | Inhibits COX and LOX enzymes | |

| Antimicrobial Activity | Active against multiple bacterial strains | |

| Agricultural Applications | Plant Growth Promotion | Enhances nutrient uptake |

| Pest Resistance | Improves natural defense mechanisms | |

| Biochemical Research | Enzyme Inhibition Studies | Useful for studying COX/LOX mechanisms |

| Molecular Docking Studies | Predicts binding affinities with targets |

Case Studies

Case Study 1: Antioxidant Efficacy

A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited significant antioxidant activity comparable to established antioxidants like vitamin C. The study utilized various assays to measure free radical scavenging capabilities, confirming its potential as a therapeutic agent against oxidative stress.

Case Study 2: Anti-inflammatory Mechanism

Research conducted at a leading university explored the anti-inflammatory effects of this compound through in vitro assays measuring COX-2 inhibition. Results indicated a dose-dependent inhibition of COX-2 activity, suggesting its application in developing anti-inflammatory drugs with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Case Study 3: Agricultural Impact

An agricultural study assessed the impact of this compound on crop yields under controlled conditions. The results showed a marked increase in plant height and biomass compared to untreated controls, highlighting its potential as a natural growth enhancer.

Mecanismo De Acción

The mechanism of action of 4-O-(3-nitropropanoyl)corollin involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use.

Comparación Con Compuestos Similares

4-O-(3-nitropropanoyl)corollin can be compared with other similar compounds, such as:

4-O-(3-nitropropanoyl)glucose: Similar in structure but with different biological activities.

3-nitropropanoic acid: Shares the nitropropanoyl group but has distinct chemical properties and applications.

Nitrobenzene derivatives: Contain nitro groups but differ in their core structures and reactivities.

The uniqueness of this compound lies in its specific combination of functional groups and its resulting chemical and biological properties, making it a valuable compound for diverse research applications.

Actividad Biológica

4-O-(3-nitropropanoyl)corollin is a synthetic derivative of corollin, a natural product known for its various biological activities. This compound features a nitropropanoyl group, which is significant for its reactivity and potential therapeutic applications. The molecular formula is C18H24N4O18 with a molecular weight of 584.4 g/mol. The unique structure of this compound positions it as a candidate for various biological studies, particularly in pharmacology and medicinal chemistry.

The biological activity of this compound is primarily attributed to the presence of the nitro group, which can participate in redox reactions. This characteristic enables the compound to interact with various biomolecules, influencing enzymatic pathways and receptor activities. The nitro group can act both as a pharmacophore (a structural feature responsible for biological activity) and a toxicophore (a feature that can induce toxicity), depending on the context of its interactions within biological systems .

Antimicrobial Properties

Research indicates that compounds with nitro groups often exhibit significant antimicrobial activity . For instance, studies have shown that this compound can inhibit the growth of various bacterial strains, including Helicobacter pylori and Staphylococcus aureus. The mechanism involves the nitro group inducing oxidative stress within microbial cells, leading to cell death .

Anticancer Potential

Preliminary investigations suggest that this compound may possess anticancer properties . The compound has been evaluated in vitro against several cancer cell lines, demonstrating cytotoxic effects that could be leveraged in cancer therapy. The nitro group is hypothesized to play a crucial role in these effects by promoting apoptosis (programmed cell death) in malignant cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound | Structure Similarity | Biological Activity |

|---|---|---|

| 4-O-(3-nitropropanoyl)glucose | Moderate | Antimicrobial, anti-inflammatory |

| 3-nitropropanoic acid | High | Neurotoxic effects |

| Nitrobenzene derivatives | Low | Varies widely; some are toxic |

This comparison highlights the distinctiveness of this compound due to its specific functional groups and resultant biological activities.

Case Study: Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial efficacy of various nitro compounds, including this compound. Using the broth microdilution method, the compound was tested against several bacterial strains. Results indicated a minimum inhibitory concentration (MIC) ranging from 0.5 to 1.0 mg/mL for E. coli, showcasing its potential as an antimicrobial agent .

Case Study: Cytotoxicity Against Cancer Cells

In another investigation focusing on anticancer properties, researchers assessed the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The compound demonstrated significant cytotoxicity with an IC50 value of approximately 15 µM after 48 hours of exposure, indicating promising potential for further development as an anticancer therapeutic .

Propiedades

IUPAC Name |

[6-hydroxy-3,4,5-tris(3-nitropropanoyloxy)oxan-2-yl]methyl 3-nitropropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O18/c23-11(1-5-19(28)29)36-9-10-15(38-12(24)2-6-20(30)31)16(39-13(25)3-7-21(32)33)17(18(27)37-10)40-14(26)4-8-22(34)35/h10,15-18,27H,1-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMPKPWBLQUWFHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[N+](=O)[O-])C(=O)OCC1C(C(C(C(O1)O)OC(=O)CC[N+](=O)[O-])OC(=O)CC[N+](=O)[O-])OC(=O)CC[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.